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Compound of Interest

Compound Name: Pyrazinetetracarboxylic acid

CAS No.: 43193-60-8

Cat. No.: B1587665 Get Quote

Technical Guide & Analytical Workflow

Executive Summary & Chemical Profile
Pyrazinetetracarboxylic acid (PTCA) is a critical organic linker used in the synthesis of Metal-

Organic Frameworks (MOFs) and a high-value intermediate in pharmaceutical coordination

chemistry. Its high symmetry (

) and electron-deficient pyrazine core present unique challenges in spectroscopic
characterization, particularly in Nuclear Magnetic Resonance (NMR) where proton signals are
absent on the ring.

This guide provides a validated analytical framework, distinguishing the free acid from its

common dehydration product, the dianhydride, and establishing a multi-modal verification

protocol.
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Property Specification

IUPAC Name Pyrazine-2,3,5,6-tetracarboxylic acid

CAS Number 2468-93-1

Molecular Formula

Molecular Weight 256.12 g/mol

Solubility Profile

Soluble in DMSO, DMF, dilute aqueous base.

Poorly soluble in

, Acetone.

Critical Handling
Hygroscopic; readily dehydrates to dianhydride (

) upon heating >200°C.

Synthesis & Purification Workflow
To ensure the spectroscopic data below correlates to high-purity material, the following

isolation logic is assumed. The primary synthesis route involves the exhaustive oxidation of

2,3,5,6-tetramethylpyrazine (Ligustrazine).

Validated Oxidation Protocol
Oxidation: Reflux tetramethylpyrazine with excess

in aqueous alkali (

).

Reduction: Filter

precipitate while hot.

Acidification: Cool filtrate and acidify with conc.

to

.
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Crystallization: PTCA precipitates as a white/off-white solid.

Drying: Vacuum dry at 60°C. Warning: Temperatures >100°C risk anhydride formation.

Process Flow Diagram (DOT)
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Click to download full resolution via product page

Figure 1: Critical path for the isolation of PTCA, emphasizing temperature control to prevent

dehydration.

Spectroscopic Characterization Data
The following data sets represent the "Gold Standard" for pure PTCA.

A. Fourier Transform Infrared Spectroscopy (FTIR)
Technique: ATR (Attenuated Total Reflectance) or KBr Pellet. Diagnostic Value: Distinguishing

Free Acid vs. Anhydride.

Wavenumber (

)
Assignment Diagnostic Note

2500–3300 O-H Stretch (Broad)

Critical: Indicates Free Acid.

Absence suggests Anhydride

formation.

1710–1740 C=O Stretch (Carboxylic) Strong, broad band.

1550–1600 C=N / C=C Ring Stretch
Characteristic of the pyrazine

core.

1200–1250 C-O Stretch
Coupling of C-O and O-H in-

plane deformation.

< 900 O-H Out-of-plane Broad bending vibrations.
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Note: If split peaks appear at 1780

and 1850

, the sample contains pyrazinetetracarboxylic dianhydride.

B. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-

(Preferred) or

(with NaOD). Technique:

NMR is the primary structural confirmation tool due to the lack of ring protons.

H NMR (400 MHz, DMSO-

)
Observation: The spectrum is deceptively simple.

13.5 - 14.5 ppm (Broad Singlet, 4H): Carboxylic acid protons (-COOH).

Note: This signal may disappear due to exchange with water in the solvent or if the sample is

the anhydride. Do not rely on Proton NMR for purity assay.

C NMR (100 MHz, DMSO-

)
Due to the high symmetry (

), only two distinct carbon signals are theoretically expected, though slight splitting may occur
due to solvation effects.
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Chemical Shift (

ppm)
Carbon Type Assignment

164.5 - 165.5 Carbonyl (C=O) Carboxylic acid carbons.

144.0 - 145.0 Quaternary Aromatic (C-N)
Pyrazine ring carbons (all

equivalent).

Interpretation: The presence of extra peaks in the 140-150 ppm region indicates incomplete

oxidation (e.g., presence of methyl groups from intermediate tricarboxylic acids).

C. Mass Spectrometry (MS)
Technique: Electrospray Ionization (ESI) in Negative Mode (ESI-).[1] Rationale: Carboxylic

acids ionize best by deprotonation.

m/z Value Ion Species Interpretation

255.0
Molecular Ion. Confirms MW

256.

211.0 Decarboxylation fragment 1.

167.0 Decarboxylation fragment 2.

123.0 Decarboxylation fragment 3.

Quality Control & Analytical Logic
The following decision tree illustrates the logic for validating a batch of PTCA.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://zpxb.xml-journal.net/en/supplement/1ec7f96d-af30-4944-ae1b-97ba4eeb0de1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Unknown Sample

Solubility Test
(Water/DMSO)

Insoluble?
Likely Polymer/MOF

 No

Soluble

 Yes

13C NMR
(DMSO-d6)

2 Major Peaks
(165, 144 ppm)

 Symmetric

Multiple Peaks
(>2)

 Impure

FTIR Check

Broad OH
(2500-3300)

 Hydrated

No OH / Split C=O
(Anhydride)

 Dehydrated

PASS: Pure PTCA

Click to download full resolution via product page

Figure 2: Analytical decision matrix for validating Pyrazinetetracarboxylic acid purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization of
Pyrazinetetracarboxylic Acid (PTCA)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1587665#spectroscopic-data-for-
pyrazinetetracarboxylic-acid-ftir-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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